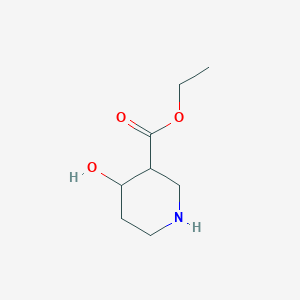

Ethyl 4-hydroxypiperidine-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

ethyl 4-hydroxypiperidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(11)6-5-9-4-3-7(6)10/h6-7,9-10H,2-5H2,1H3 |

InChI Key |

FCPPZCUHDJKYJM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCCC1O |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Hydroxypiperidine 3 Carboxylate

Established Synthetic Pathways

The conventional synthesis of Ethyl 4-hydroxypiperidine-3-carboxylate and its analogs relies on several foundational strategies, including reductive processes, modifications of existing piperidine (B6355638) structures, and the de novo construction of the heterocyclic ring.

Reductive Transformations and Hydrogenation Strategies

Reductive methods are a cornerstone in piperidine synthesis, often starting from more readily available pyridine (B92270) precursors. The catalytic hydrogenation of substituted pyridines is a common and effective approach. nih.gov This process typically involves the reduction of a pyridine ring that already contains the necessary substituents, or can be functionalized post-reduction. nih.gov Various metal catalysts, such as rhodium, palladium, and platinum, are employed for this transformation. nih.gov For instance, strategies have been developed for the dearomatization and hydrogenation of fluorinated pyridines to access all-cis-fluorinated piperidines, demonstrating the power of this method for creating substituted piperidine rings. nih.gov

Another key reductive strategy is the intramolecular reductive cyclization of linear precursors. This can involve the cyclization of amino acetals or the reductive hydroamination/cyclization of alkynes. nih.gov In the latter, an acid-mediated reaction generates an iminium ion from a linear alkyne, which is then reduced to form the piperidine ring. nih.gov Electro-reductive cyclization of imines with dihaloalkanes has also been demonstrated as a viable method for forming piperidine and pyrrolidine (B122466) rings. researchgate.netbeilstein-journals.org

Multi-Step Approaches from Precursor Piperidine Derivatives

Cyclization Reactions in Piperidine Ring Formation

The formation of the piperidine ring through cyclization is a fundamental strategy that encompasses a variety of reaction types. One prominent method is the aza-Prins cyclization, which provides a straightforward and highly diastereoselective route to cis-4-hydroxypiperidines. rsc.org This method can be used to create piperidines with a tetrasubstituted carbon center at the C4 position. rsc.org

Other cyclization approaches include intramolecular Michael reactions and radical-mediated cyclizations. researchgate.net Radical cyclizations can be initiated by catalysts like cobalt(II) to convert linear amino-aldehydes into piperidines. nih.gov Additionally, condensation reactions can be employed. A synthesis of 4-hydroxy-piperidine derivatives involves the condensation of γ,δ-unsaturated amines with aldehydes in an acidic aqueous solution, which proceeds via a variant of the Pictet-Spengler reaction. google.com

Stereoselective and Asymmetric Synthesis of Enantiomers and Diastereomers

Achieving stereochemical control is critical in the synthesis of complex molecules like this compound, which contains multiple chiral centers. Research has focused on both biocatalytic and traditional asymmetric methods to selectively produce specific enantiomers and diastereomers.

Biocatalytic Approaches (e.g., Yeast Reductions, Lipase-Catalyzed Asymmetric Acylation)

Biocatalysis offers a powerful and environmentally friendly approach to asymmetric synthesis. Enzymes, such as those found in baker's yeast or isolated carbonyl reductases and lipases, can catalyze reactions with high levels of stereoselectivity.

Yeast and Carbonyl Reductase-Catalyzed Reductions: The reduction of β-keto esters within a piperidine ring is a key strategy for introducing the hydroxyl group with stereocontrol. Fermenting baker's yeast has been successfully used to reduce piperidine keto esters, yielding the corresponding hydroxy esters exclusively as the cis-diastereoisomers and with good to excellent enantiomeric excess. psu.edu For example, the reduction of 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate with baker's yeast produces (3R, 4S)-1-tert-butyl-3-ethyl 4-hydroxy-piperidine-1,3-dicarboxylate with high diastereomeric and enantiomeric purity. nottingham.ac.uk

More recently, specific carbonyl reductases have been identified that exhibit exceptional catalytic performance. nih.govrsc.org Two distinct carbonyl reductases, HeCR and DbCR, were used to reduce tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate, achieving over 99% enantiomeric excess and conversion. nih.govrsc.org These enzymes provide access to different stereoisomers of 3-substituted-4-hydroxypiperidines. nih.govrsc.org

| Substrate | Biocatalyst | Product Configuration | Chemical Yield (%) | Diastereomeric Excess (d.e.) (%) | Enantiomeric Excess (e.e.) (%) | Reference |

|---|---|---|---|---|---|---|

| 1-tert-butyl-3-ethyl 4-oxo-piperidine-1,3-dicarboxylate | Baker's Yeast | (3R, 4S) | 74 | >99 | >93 | nottingham.ac.uk |

| 1-tert-butyl-2-methyl 3-oxo-piperidine-1,2-dicarboxylate | Baker's Yeast | (2R, 3S) | 80 | >99 | >97 | nottingham.ac.uk |

| tert-butyl 4-oxo-3-phenylpiperidine-1-carboxylate | Carbonyl Reductase (HeCR/DbCR) | (Multiple stereoisomers) | N/A | N/A | >99 | nih.govrsc.org |

Lipase-Catalyzed Asymmetric Acylation: Lipases are widely used for the kinetic resolution of racemic mixtures. mdpi.com Lipase (B570770) B from Candida antarctica (CAL-B) is a particularly popular enzyme for catalyzing hydrolysis and transesterification reactions. mdpi.com In the context of piperidine synthesis, lipases can be used for the asymmetric acylation of a racemic alcohol or the hydrolysis of a racemic ester. mdpi.com For example, a domino addition-lactonization pathway has been combined with a dynamic covalent kinetic resolution protocol using a lipase to produce oxathiazinanones with high chirality. rsc.org Lipase/palladium-catalyzed systems have also been developed for the asymmetric transformation of ketoximes into optically active acetylated amines with high enantiomeric excess (94-99% ee). organic-chemistry.org

Diastereoselective Conjugate Addition and In Situ Enolate Oxidation

Diastereoselective conjugate addition reactions provide another avenue for constructing substituted piperidine rings with stereocontrol. This approach involves the 1,4-addition of a nucleophile to an α,β-unsaturated ketone or ester. For instance, piperidines can be synthesized via the conjugate addition of a phenyl nucleophile to α,β-unsaturated ketones derived from piperidin-4-ones. nih.gov

The oxidative coupling of enolates represents a more advanced strategy for forming C-C bonds. While not directly a mainstream method for the target compound, the principle of using "memory of chirality" in the oxidative coupling of enolates offers an enantioselective synthesis of quaternary α-amino acid derivatives, showcasing a sophisticated method for controlling stereochemistry during bond formation. nih.gov

Palladium-Catalyzed Azide (B81097) Reduction Cyclization

A significant advancement in the synthesis of substituted piperidines involves the use of palladium-catalyzed reactions that can form the heterocyclic ring with high stereocontrol. One such advanced strategy is the palladium-catalyzed reductive cyclization. nih.gov This type of reaction is particularly useful for constructing the piperidine nucleus from linear precursors.

In a general approach, a suitably functionalized linear substrate containing an azide group undergoes a reductive cyclization to form the piperidine ring. The process typically involves the reduction of the azide to an amine, which then participates in an intramolecular cyclization. Palladium catalysts are crucial for facilitating this transformation efficiently. For instance, the diastereoselective reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction, serves as a method to control the stereochemistry of the final piperidine product. nih.gov The stereocenters established in the initial Mannich reaction are often retained during the palladium-catalyzed cyclization step. nih.gov

While this specific methodology has been applied to various piperidine syntheses, the general conditions involve a palladium catalyst, often on a carbon support (Pd/C), and a hydrogen source to effect the reduction of the azide and subsequent cyclization.

| Parameter | Typical Condition | Purpose |

| Catalyst | Palladium on Carbon (Pd/C, 5-10 mol%) | To catalyze the reduction of the azide and facilitate cyclization. |

| Reductant | Hydrogen gas (H₂) or transfer hydrogenation source | To reduce the azide group to an amine. |

| Solvent | Alcohols (e.g., Methanol, Ethanol) or Ethyl Acetate | To dissolve the substrate and facilitate the reaction. |

| Temperature | Room temperature to moderate heating (e.g., 50 °C) | To control the reaction rate. |

| Pressure | Atmospheric to moderate pressure | Dependent on the choice of hydrogen source. |

Development of Novel Synthetic Routes

The demand for stereochemically pure and diversely substituted piperidines has driven the development of numerous novel synthetic strategies beyond classical methods. Modern approaches often leverage transition-metal catalysis and organocatalysis to achieve high levels of efficiency and selectivity.

One major area of development is the catalytic reduction or hydrogenation of substituted pyridine precursors. nih.gov While conceptually straightforward, achieving high stereoselectivity with multisubstituted pyridines has required the design of advanced catalyst systems, including those based on rhodium and ruthenium. nih.gov An innovative variant involves the interruption of palladium-catalyzed hydrogenation with water, leading to the formation of piperidinones, which are versatile intermediates for further functionalization. nih.gov

Palladium-catalyzed cycloaddition reactions have also emerged as a powerful tool. For example, a [4+2] cycloaddition of amido-tethered allylic carbonates can produce piperidine derivatives under mild conditions. rsc.org Other palladium-catalyzed processes, such as the dearomative cyclization of aromatic precursors, provide efficient pathways to chiral piperidine structures bearing quaternary carbon centers. nih.gov The aza-Wacker type cyclization represents another sophisticated palladium-catalyzed method for constructing nitrogen heterocycles from unsaturated amides. nih.govsemanticscholar.org

Prins and carbonyl-ene cyclizations offer alternative routes to 3,4-disubstituted piperidines, where the reaction outcome can be switched between kinetic and thermodynamic products by selecting either Brønsted or Lewis acid catalysts. researchgate.net These methods provide access to specific diastereomers of the piperidine core.

Methodologies for Isolation and Purity Assessment

The successful synthesis of this compound is contingent upon effective methods for its isolation and the rigorous assessment of its purity. Given the polar nature of the hydroxyl and ester groups, and the basicity of the piperidine nitrogen, specific techniques are required.

Isolation Techniques: The initial workup of the reaction mixture often involves liquid-liquid extraction to separate the product from inorganic salts and highly polar reagents. Since piperidines are basic, an acid-base extraction can be highly effective. The crude reaction mixture can be partitioned between an organic solvent (like dichloromethane (B109758) or ethyl acetate) and a dilute aqueous acid, which protonates the piperidine nitrogen, drawing it into the aqueous layer. The layers are separated, and the aqueous layer is then made basic (e.g., with sodium carbonate or ammonium (B1175870) hydroxide) to deprotonate the piperidine, which can then be extracted back into an organic solvent. researchgate.net

Following extraction, purification is typically achieved through one of the following methods:

Column Chromatography: Flash column chromatography using silica (B1680970) gel is a standard method for purifying piperidine derivatives. A solvent system, often a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent (like methanol), is used to elute the compound from the column. semanticscholar.org

Distillation: If the compound is thermally stable and has a suitable boiling point, vacuum distillation can be used for purification, especially on a larger scale. google.com

Recrystallization: If the final product is a crystalline solid, recrystallization from an appropriate solvent system can yield material of very high purity.

Purity Assessment: Once isolated, the purity of the compound must be confirmed. A combination of analytical techniques is employed for this purpose.

| Analytical Technique | Purpose | Typical Observations |

| High-Performance Liquid Chromatography (HPLC) | Quantifies purity and detects non-volatile impurities. | A single major peak in the chromatogram indicates high purity. Reversed-phase columns (e.g., C18) with mobile phases containing acetonitrile (B52724) and water with additives like TFA are common. researchgate.netnih.gov |

| Gas Chromatography (GC) | Quantifies purity and detects volatile impurities. | Often requires derivatization of the polar hydroxyl group to improve volatility and peak shape. A single major peak suggests high purity. oup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms chemical structure and assesses purity. | ¹H and ¹³C NMR spectra should match the expected structure, and the absence of significant impurity signals indicates high purity. |

| Mass Spectrometry (MS) | Confirms molecular weight. | The observed molecular ion peak (e.g., [M+H]⁺) should match the calculated molecular weight of the target compound. |

An article focused solely on the chemical compound “this compound” cannot be generated as requested.

Following a thorough review of scientific literature and chemical databases, it has been determined that there is a significant lack of specific, published research data for the precise chemical isomer This compound .

The available data pertains almost exclusively to related isomers, most notably Ethyl 4-hydroxypiperidine-1-carboxylate (CAS 65214-82-6) and Ethyl 4-oxopiperidine-3-carboxylate (CAS 4644-61-5). Using information from these distinct compounds to describe the applications of this compound would be scientifically inaccurate and misleading.

Therefore, to adhere to the strict requirements of providing scientifically accurate and focused content, it is not possible to construct the detailed article as outlined in the prompt. The specific research findings, data tables, and application details for this compound are not present in the available public-domain scientific literature.

Advanced Spectroscopic and Computational Investigations of Ethyl 4 Hydroxypiperidine 3 Carboxylate and Analogues

Spectroscopic Characterization Techniques in Structural Elucidation

The structural elucidation of novel or synthesized compounds like Ethyl 4-hydroxypiperidine-3-carboxylate relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, functional groups, and electronic environment of the molecule.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, the spectra would be characterized by specific vibrational frequencies corresponding to its constituent parts: the piperidine (B6355638) ring, the hydroxyl group, and the ethyl carboxylate group.

A combined experimental and theoretical study on the related compound 4-Hydroxypiperidine (B117109) (4-HP) provides a basis for assigning the expected vibrational modes. nih.gov The key vibrational frequencies for this compound would be expected in the following regions:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl group.

N-H Stretch: The piperidine ring's secondary amine N-H stretching vibration typically appears in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aliphatic C-H stretching vibrations from the piperidine ring and the ethyl group are expected in the 2850-3000 cm⁻¹ range.

C=O Stretch: A very strong and sharp absorption band, characteristic of the ester carbonyl group, is predicted to be prominent in the 1730-1750 cm⁻¹ region.

C-O Stretches: The C-O stretching vibrations from the ester and the hydroxyl group would likely appear in the 1000-1300 cm⁻¹ fingerprint region.

Theoretical calculations using density functional theory (DFT) are often employed to simulate the infrared and Raman spectra, which aids in the precise assignment of the observed experimental bands. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 |

| Amine (-NH-) | N-H Stretch | 3300-3500 |

| Alkane (-CH₂, -CH₃) | C-H Stretch | 2850-3000 |

| Ester (-C=O) | C=O Stretch | 1730-1750 |

| Ester/Alcohol (-C-O) | C-O Stretch | 1000-1300 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons, while ¹³C NMR reveals the number and types of carbon atoms.

For this compound, the expected NMR signals can be predicted based on its structure:

¹H NMR:

Ethyl Group: A quartet signal for the -CH₂- protons (around 4.1-4.2 ppm) coupled to the methyl protons, and a triplet signal for the -CH₃ protons (around 1.2-1.3 ppm). rsc.org

Piperidine Ring Protons: A complex series of multiplets would be expected for the protons on the piperidine ring, typically appearing in the range of 1.5-3.5 ppm. The protons on carbons adjacent to the nitrogen atom would be shifted further downfield.

Hydroxyl Proton: A broad singlet for the -OH proton, whose chemical shift can vary depending on the solvent and concentration.

N-H Proton: A signal corresponding to the amine proton.

¹³C NMR:

Carbonyl Carbon: The ester carbonyl carbon would give a characteristic signal in the downfield region, typically around 170-175 ppm. rsc.org

Ethyl Group Carbons: The -CH₂- carbon is expected around 60 ppm, and the -CH₃ carbon around 14 ppm. rsc.org

Piperidine Ring Carbons: The carbon atoms of the piperidine ring would appear in the aliphatic region (approx. 25-70 ppm). The carbons bonded to the hydroxyl group and the nitrogen atom would be the most downfield among the ring carbons.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ester -C=O | - | ~170-175 |

| Ethyl -O-CH₂-CH₃ | ~4.1 (quartet) | ~60 |

| Ethyl -O-CH₂-CH₃ | ~1.2 (triplet) | ~14 |

| Piperidine Ring -CH- | Multiplets in ~1.5-3.5 range | ~25-70 |

| Hydroxyl -OH | Broad singlet (variable) | - |

| Amine -NH- | Signal (variable) | - |

Electronic Spectroscopy (UV-Vis Absorption)

UV-Visible (UV-Vis) absorption spectroscopy provides information about electronic transitions within a molecule. The technique is most sensitive to molecules containing chromophores, which are typically unsaturated systems like double bonds, aromatic rings, or carbonyl groups.

This compound contains a carbonyl group (C=O) from the ester functional group. Saturated esters typically exhibit a weak absorption band in the UV region corresponding to an n→π* transition. However, this molecule lacks extensive conjugation or aromatic systems. Therefore, it is not expected to show significant absorption in the visible range (400-800 nm). Any observed absorption would likely be in the short-wavelength UV region. Time-Dependent Density Functional Theory (TD-DFT) calculations can be used to predict the electronic transitions and complement experimental findings. nih.gov

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations have become a vital tool for complementing experimental data, providing deep insights into the geometric, electronic, and reactive properties of molecules.

Geometry Optimization Studies (e.g., DFT Methods)

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. Density Functional Theory (DFT), particularly using functionals like B3LYP, is a widely used and efficient method for these calculations. researchgate.netopenaccesspub.org

For this compound, DFT calculations with a suitable basis set (e.g., 6-311++G(d,p)) would be performed to find the ground-state equilibrium geometry. researchgate.netresearchgate.net These studies can predict bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available (e.g., from X-ray crystallography). researchgate.net Such calculations are crucial for understanding the conformational preferences of the piperidine ring (e.g., chair conformation) and the orientation of the substituent groups.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. nih.gov

A small HOMO-LUMO gap indicates that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov

For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO. The analysis would reveal the distribution of these orbitals across the molecule, identifying the likely sites for nucleophilic and electrophilic attack. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical hardness, chemical potential, and the electrophilicity index, providing a quantitative measure of the molecule's stability and reactivity. nih.gov

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; represents the electron-donating ability. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; represents the electron-accepting ability. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. researchgate.net The MEP surface illustrates the electrostatic potential on the molecule's electron density isosurface, which is invaluable for predicting sites for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions like hydrogen bonding. researchgate.netchemrxiv.org

In MEP analysis, different colors represent varying levels of electrostatic potential. nih.gov Regions with a negative potential, typically colored in shades of red, are electron-rich and are the most probable sites for electrophilic attack. nih.gov Conversely, areas with a positive potential, shown in blue, are electron-poor and are susceptible to nucleophilic attack. researchgate.netnih.gov Green areas denote regions of neutral or near-zero potential. nih.gov

For this compound, the MEP map reveals distinct electronegative and electropositive regions. The most negative potential is concentrated around the oxygen atoms of the carbonyl group in the ethyl carboxylate moiety and the hydroxyl group, owing to their high electronegativity and the presence of lone pairs of electrons. researchgate.net These red-colored zones represent the primary sites for attracting electrophiles. The nitrogen atom within the piperidine ring also exhibits a region of negative potential, although generally less intense than that of the oxygen atoms.

The positive potential regions are predominantly located around the hydrogen atoms, particularly the hydrogen of the hydroxyl group and the hydrogen on the nitrogen atom of the piperidine ring (in its protonated form). These blue-colored areas are the most likely sites for nucleophilic attack. nih.gov This distribution of electrostatic potential is fundamental in governing how the molecule interacts with other reagents and biological receptors. researchgate.net

| Atomic Site | Predicted Electrostatic Potential | Associated Reactivity |

|---|---|---|

| Carbonyl Oxygen (C=O) | Highly Negative (Red) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Hydroxyl Oxygen (-OH) | Negative (Red/Orange) | Electrophilic Attack / Hydrogen Bond Acceptor |

| Hydroxyl Hydrogen (-OH) | Highly Positive (Blue) | Nucleophilic Attack / Hydrogen Bond Donor |

| Piperidine Nitrogen (-NH-) | Moderately Negative (Yellow/Green) | Electrophilic Attack / Protonation Site |

| Alkyl Hydrogens (-CH2-) | Slightly Positive (Light Blue) | Weak Nucleophilic Interaction |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions among orbitals. It provides a detailed understanding of charge transfer, hyperconjugative interactions, and charge delocalization, which are key to molecular stability. nih.govnih.gov The analysis focuses on the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the intensity of the charge delocalization. nih.gov

These intramolecular charge transfer (ICT) events from donor (Lewis base) to acceptor (Lewis acid) orbitals lead to a more stabilized molecular system. nih.gov The magnitude of the E(2) energy is directly proportional to the strength of the interaction. Higher E(2) values indicate a more significant degree of electron density transfer and a greater contribution to the molecule's stability. nih.gov NBO analysis can confirm the presence of strong intermolecular hydrogen bonds, such as those involving the hydroxyl group, by identifying significant donor-acceptor interactions between molecules. nih.gov

| Donor NBO | Acceptor NBO | Interaction Type | Estimated Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| n(N1) | σ(C2-C3) | Lone Pair -> Antibonding σ | High |

| n(Ohydroxyl) | σ(C4-C5) | Lone Pair -> Antibonding σ | Moderate |

| n(Ocarbonyl) | σ(C3-Cester) | Lone Pair -> Antibonding σ | Moderate |

| σ(C-H) | σ(C-N) | Bonding σ -> Antibonding σ | Low |

Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in modern technologies like telecommunications, optical switching, and data storage. nih.gov Organic molecules, particularly those with extensive π-conjugated systems that facilitate intramolecular charge transfer (ICT), often exhibit notable NLO properties. nih.govmdpi.com The NLO response of a molecule is characterized by parameters such as the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.gov

While this compound lacks a traditional extended π-conjugation system, the presence of electron-donating groups (the hydroxyl and amine functionalities) and an electron-accepting group (the ethyl carboxylate) can create a degree of charge asymmetry necessary for NLO activity. nih.gov Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these NLO parameters. researchgate.net

A key factor influencing NLO properties is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with easier electron excitation and a larger hyperpolarizability value, indicating a stronger NLO response. nih.gov Theoretical calculations for piperidone derivatives have shown that charge transfer interactions occur within the molecules, suggesting potential for NLO activity. researchgate.net The first hyperpolarizability (β) is a critical parameter for second-harmonic generation (SHG), and its value is often compared to standard NLO materials like urea for reference. researchgate.net

| NLO Parameter | Description | Significance |

|---|---|---|

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Contributes to the molecular alignment in an electric field. |

| Polarizability (α) | The ease with which the electron cloud can be distorted by an external electric field. | Relates to the linear optical response. |

| First Hyperpolarizability (β) | Measures the second-order nonlinear optical response. | Crucial for applications like second-harmonic generation (SHG). researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Inversely related to NLO activity; a smaller gap often implies a larger β value. nih.gov |

Molecular Modeling and Dynamics Simulations

Computational Analysis of Reaction Profiles

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights that can be difficult to obtain through experimental means alone. mdpi.com For the synthesis of this compound and its analogues, methods like Density Functional Theory (DFT) can be used to model the reaction profile. This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies. researchgate.net

Common synthetic routes to substituted piperidines include the hydrogenation of corresponding pyridine (B92270) precursors or various intramolecular cyclization strategies. nih.govwhiterose.ac.uk A computational analysis of such a reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates, transition states, and products.

Transition State Search: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Frequency Calculations: Confirming the nature of the stationary points (minima for stable species, a single imaginary frequency for transition states) and calculating thermodynamic properties.

By determining the activation energies (the energy difference between reactants and transition states), chemists can predict the feasibility of a proposed reaction pathway, understand rate-determining steps, and rationalize the observed stereoselectivity or regioselectivity of a synthesis. mdpi.com This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes to target molecules. researchgate.net

Molecular Docking and Binding Mode Predictions (computational)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a biological target. researchgate.netnih.gov

For this compound, a docking simulation would involve placing its 3D structure into the active site of a target protein. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding pocket, scoring each based on a force field that estimates the binding free energy. nih.gov The resulting docking score provides a prediction of the binding affinity. researchgate.net

The analysis of the predicted binding mode reveals specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, key interactions would likely include:

Hydrogen Bonds: The hydroxyl group (-OH) and the piperidine nitrogen (-NH-) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor, forming crucial connections with amino acid residues in the active site.

Hydrophobic Interactions: The ethyl group and the aliphatic carbon backbone of the piperidine ring can engage in favorable hydrophobic interactions with nonpolar residues.

These computational predictions help elucidate the structural basis for a compound's biological activity and guide the design of new analogues with improved potency and selectivity. nih.govnih.gov

| Ligand Functional Group | Potential Interaction with Receptor | Example Interacting Amino Acid Residue |

|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bond Donor/Acceptor | Aspartate, Serine, Tyrosine |

| Piperidine Nitrogen (-NH-) | Hydrogen Bond Donor / Ionic Interaction (if protonated) | Glutamic Acid, Aspartate |

| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor | Arginine, Serine, Threonine |

| Ethyl Group / Piperidine Ring | Hydrophobic/Van der Waals Interactions | Leucine, Valine, Phenylalanine |

Future Directions and Emerging Research Areas for Ethyl 4 Hydroxypiperidine 3 Carboxylate

Exploration of Green Chemistry Methodologies in Synthesis

The chemical industry's increasing emphasis on sustainability is driving the adoption of green chemistry principles in the synthesis of valuable compounds like ethyl 4-hydroxypiperidine-3-carboxylate and its derivatives. Traditional multi-step syntheses of piperidine (B6355638) rings often involve harsh conditions, hazardous reagents, and significant waste generation. nih.gov Future research will prioritize the development of more environmentally benign and economically viable synthetic routes.

Key areas of exploration include:

Catalyst-Free Reactions: Developing synthetic pathways that proceed efficiently without the need for metal or acid catalysts, thereby reducing waste and potential product contamination. One such approach involves one-pot, three-component condensation reactions in water, which can act as a catalyst through hydrogen bonding. ajchem-a.com

Multi-Component Reactions (MCRs): Designing MCRs is a significant goal in modern organic chemistry as they offer a streamlined approach to complex molecules from simple, readily available starting materials in a single step. researchgate.net This methodology aligns with green chemistry principles by improving atom economy and reducing the number of synthetic and purification steps. nih.gov

Use of Greener Solvents: Investigating the use of sustainable solvents such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) to replace hazardous solvents like dichloromethane (B109758) and tetrahydrofuran. ajchem-a.comunibo.it The choice of solvent can significantly impact the environmental footprint of a synthetic process. unibo.it

Biocatalysis: Employing enzymes or whole-cell systems to catalyze specific steps in the synthesis. Biocatalysis can offer high stereoselectivity under mild reaction conditions, as demonstrated in hybrid bio-organocatalytic cascades for synthesizing 2-substituted piperidines. ucd.ie

These green methodologies aim to make the production of this compound and related structures more sustainable, efficient, and cost-effective. researchgate.netnuph.edu.ua

Rational Design and Synthesis of New Derivatives with Tunable Properties

The core structure of this compound, featuring hydroxyl, ester, and secondary amine functionalities, is an ideal starting point for rational drug design and the creation of new molecules with specific, tunable properties. The piperidine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals with diverse biological activities. nih.govijnrd.org

Future research will focus on the strategic modification of the parent molecule to modulate its physicochemical and biological properties. This involves:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the piperidine ring, the nitrogen atom, and the ester group to understand their influence on biological activity. For instance, derivatives of 4-hydroxy-piperidine are valuable intermediates for creating highly active analgesics. google.com

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.

Enantioselective Synthesis: Developing methods for the enantioselective synthesis of chiral derivatives. core.ac.uk Many biological targets are stereospecific, and isolating a single enantiomer can lead to more effective and safer therapeutic agents.

The goal of this research is to create a library of novel derivatives with tailored properties for applications ranging from pharmaceuticals to agrochemicals. ijnrd.orgscielo.org.mx

| Target Property | Potential Modification Strategy on this compound | Example Application |

| Enhanced Analgesic Activity | N-methylation and subsequent cyclization. google.com | Development of morphine-like analgesics. google.com |

| Antimicrobial Activity | Connection to a pyridine (B92270) nucleus. scielo.org.mx | Creation of new antibacterial and antifungal agents. scielo.org.mx |

| Anticancer Activity | Design as inhibitors of specific proteins like HSP70. nih.gov | Treatment of drug-resistant tumors. nih.gov |

| Neuroprotective Effects | Introduction of a 4-chlorophenyl group at the 4-position. ontosight.ai | Potential therapies for neurodegenerative diseases. ontosight.ai |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is revolutionizing the process of drug discovery and molecular design. researchgate.net These computational tools can significantly accelerate the design-synthesize-test cycle, reducing costs and time. nih.govresearchgate.net For a scaffold like this compound, AI and ML can be transformative.

Emerging applications in this domain include:

De Novo Drug Design: Using generative models to design novel piperidine derivatives with desired properties from the ground up. These algorithms can explore vast chemical space to propose structures with high predicted activity and favorable ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netresearchgate.net

High-Throughput Virtual Screening (HTVS): Employing ML models to rapidly screen large virtual libraries of potential derivatives against biological targets, identifying the most promising candidates for synthesis and experimental testing. nih.govnih.gov

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of new derivatives before they are synthesized. slideshare.net Deep learning methods are particularly powerful for extracting relevant features from molecular structures to make accurate predictions. nih.gov

Reaction Prediction and Synthesis Planning: Using AI to predict the outcomes of chemical reactions and devise optimal, efficient synthetic routes for target molecules, including those based on the this compound framework.

The integration of AI and ML offers a powerful, data-driven approach to navigating the complexities of molecular design, enabling researchers to identify potent and selective compounds more efficiently. nih.gov

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The functional groups present in this compound make it an attractive building block not only for biologically active molecules but also for advanced functional materials. Interdisciplinary research bridging organic chemistry and materials science can unlock novel applications for this compound and its derivatives.

Future research directions include:

Polymer Chemistry: Incorporating the piperidine derivative as a monomer or a functional pendant group in polymers. The hydroxyl and amine groups can participate in polymerization reactions or be used for post-polymerization modification, potentially creating materials with unique thermal, mechanical, or bioactive properties.

Bioactive Films and Hydrogels: Using the compound to create functionalized materials for biomedical applications. For example, piperidine derivatives have been successfully incorporated into sodium alginate/poly(vinyl alcohol) films, which demonstrated promising antimicrobial activity for potential use in active packaging or wound dressings. nih.gov

Corrosion Inhibitors: Investigating derivatives for their ability to form protective layers on metal surfaces. The nitrogen and oxygen atoms in the piperidine structure can coordinate with metal ions, making some piperidine derivatives effective corrosion inhibitors. ijnrd.org

Organic-Inorganic Hybrid Materials: Using the molecule as an organic linker to synthesize hybrid materials, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, for applications in catalysis, sensing, or drug delivery.

This interdisciplinary approach expands the utility of the this compound scaffold beyond its traditional roles, opening doors to the development of next-generation smart materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-hydroxypiperidine-3-carboxylate, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of hydroxylated piperidine precursors with ethyl chloroformate. Key steps include temperature control (e.g., 0–5°C for esterification) and solvent selection (e.g., anhydrous dichloromethane to minimize hydrolysis). Catalysts like triethylamine may enhance reaction efficiency. Purity is maintained via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and monitored by thin-layer chromatography (TLC) . Yield optimization requires stoichiometric balancing of reactive groups (e.g., hydroxyl and carboxylate) and inert atmosphere use to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical:

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 3.0–4.0 ppm (piperidine ring protons), and δ 4.1–4.3 ppm (ester CH₂).

- ¹³C NMR : Signals for carbonyl (170–175 ppm) and hydroxyl-bearing carbons (60–70 ppm).

Infrared (IR) spectroscopy confirms ester C=O (1720–1740 cm⁻¹) and hydroxyl O-H (3200–3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺). X-ray crystallography, as used for analogous piperidine derivatives, resolves stereochemistry .

Q. What are the critical factors in maintaining the stability of this compound under various storage conditions?

- Methodological Answer : Stability is influenced by:

- Moisture : Store desiccated at -20°C in amber vials to prevent hydrolysis of the ester group.

- Light : Protect from UV exposure to avoid radical degradation.

- pH : Neutral conditions (pH 6–8) minimize ester hydrolysis. Degradation is quantified via accelerated stability studies using HPLC, tracking impurity peaks over time .

Advanced Research Questions

Q. How do structural modifications at the 4-hydroxy and ester positions influence biological activity, and what methodologies establish structure-activity relationships (SAR)?

- Methodological Answer :

- 4-Hydroxy Group : Replacement with methoxy or acetyloxy groups alters hydrogen-bonding capacity. Activity is tested via enzyme inhibition assays (e.g., kinase or protease targets).

- Ester Position : Switching ethyl to methyl esters impacts lipophilicity (logP measured via shake-flask method). SAR is mapped using combinatorial libraries and multivariate regression analysis. For example, trifluoromethyl-benzyl analogs show enhanced receptor binding in preclinical models .

Q. What strategies resolve contradictions in reported biological activity data for derivatives across studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., cell lines, endpoint measurements). Solutions include:

- Orthogonal Assays : Validate cytotoxicity in both MTT and ATP-based assays.

- Meta-Analysis : Pool data from independent studies, adjusting for covariates (e.g., dosing regimens).

- Target Engagement Studies : Use surface plasmon resonance (SPR) to confirm direct binding to purported targets .

Q. How can computational tools predict binding modes and reactivity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide predicts binding poses to enzymes (e.g., cytochrome P450). Protonation states of the piperidine nitrogen (pH-dependent) are critical for accurate simulations.

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict sites of electrophilic/nucleophilic attack.

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories .

Q. What experimental approaches validate proposed metabolic pathways in in vitro models?

- Methodological Answer :

- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.

- CYP Inhibition Assays : Test isoform-specific inhibition (e.g., CYP3A4, 2D6) using fluorescent probes.

- Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via neutral loss scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.